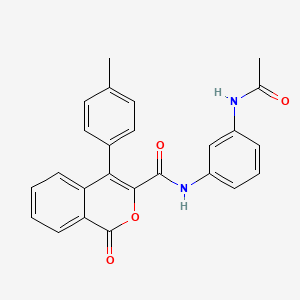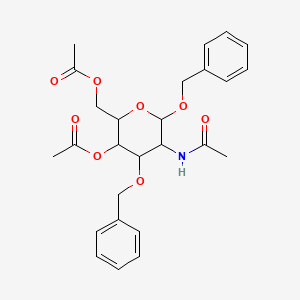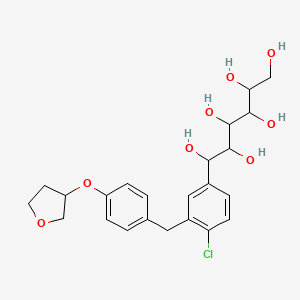
N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un noyau isochromene, un groupe acétamidophényle et un groupe p-tolyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'utilisation du couplage de Suzuki–Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un halogénure d'aryle et un composé organoborane . Cette réaction est connue pour ses conditions douces et sa haute tolérance aux groupes fonctionnels.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la réaction de couplage de Suzuki–Miyaura pour la synthèse à grande échelle. Cela comprend le choix de solvants, de catalyseurs et de conditions de réaction appropriés afin de maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.
Réactifs et conditions communs :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation utilisant du brome ou du chlore en présence d'un catalyseur acide de Lewis.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
Le N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères et les colorants.
5. Mécanisme d'action
Le mécanisme d'action du N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses . Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte biologique.
Composés similaires :
- N-(3-acétamidophényl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide
- Dérivés de 1,2,3-triazole
Comparaison : Le N-(3-acétamidophényl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide est unique en raison de son noyau isochromene, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour des applications de recherche spécifiques.
Applications De Recherche Scientifique
N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- N-(3-Acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 1,2,3-Triazole derivatives
Comparison: N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C25H20N2O4 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-4-(4-methylphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C25H20N2O4/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)25(30)31-23(22)24(29)27-19-7-5-6-18(14-19)26-16(2)28/h3-14H,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
LOJSMIYRRHPZQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)



